molecular formula C15H20N4O3S2 B6785473 N-[1-(4-ethyl-3-oxopyrazin-2-yl)piperidin-4-yl]thiophene-3-sulfonamide

N-[1-(4-ethyl-3-oxopyrazin-2-yl)piperidin-4-yl]thiophene-3-sulfonamide

Cat. No.: B6785473
M. Wt: 368.5 g/mol
InChI Key: NRSASHVILCNMHA-UHFFFAOYSA-N
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Description

N-[1-(4-ethyl-3-oxopyrazin-2-yl)piperidin-4-yl]thiophene-3-sulfonamide is a complex organic compound that features a piperidine ring, a pyrazine moiety, and a thiophene sulfonamide group

Properties

IUPAC Name

N-[1-(4-ethyl-3-oxopyrazin-2-yl)piperidin-4-yl]thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S2/c1-2-18-9-6-16-14(15(18)20)19-7-3-12(4-8-19)17-24(21,22)13-5-10-23-11-13/h5-6,9-12,17H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSASHVILCNMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C(C1=O)N2CCC(CC2)NS(=O)(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ethyl-3-oxopyrazin-2-yl)piperidin-4-yl]thiophene-3-sulfonamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Pyrazine Moiety: The pyrazine ring is introduced via a condensation reaction with ethyl pyruvate and an appropriate amine.

    Sulfonamide Formation: The thiophene sulfonamide group is attached through a sulfonation reaction using thiophene-3-sulfonyl chloride and the piperidine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene sulfonamide group.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyrazine moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiophene sulfonamide.

    Reduction: Reduced forms of the pyrazine moiety.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[1-(4-ethyl-3-oxopyrazin-2-yl)piperidin-4-yl]thiophene-3-sulfonamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-ethyl-3-oxopyrazin-2-yl)piperidin-4-yl]benzamide
  • N-[1-(4-ethyl-3-oxopyrazin-2-yl)piperidin-4-yl]pyridine-3-sulfonamide

Uniqueness

N-[1-(4-ethyl-3-oxopyrazin-2-yl)piperidin-4-yl]thiophene-3-sulfonamide is unique due to the presence of the thiophene sulfonamide group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents or functional groups.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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